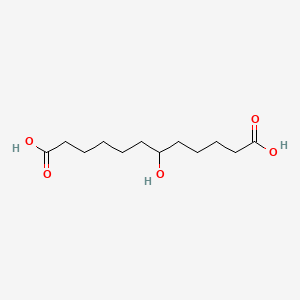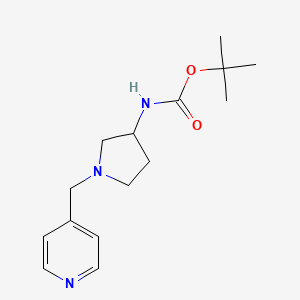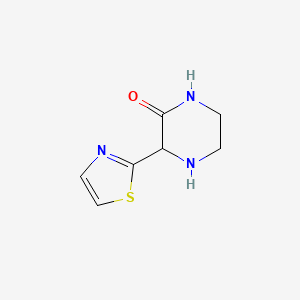
4-((Methylamino)methyl)thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Methylamino)methyl)thiazole-2-thiol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with methylamine. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-((Methylamino)methyl)thiazole-2-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-((Methylamino)methyl)thiazole-2-thiol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((Methylamino)methyl)thiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with DNA and proteins can result in antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H8N2S2 |
|---|---|
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
4-(methylaminomethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C5H8N2S2/c1-6-2-4-3-9-5(8)7-4/h3,6H,2H2,1H3,(H,7,8) |
Clave InChI |
ASSAEJDERDLQDS-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CSC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


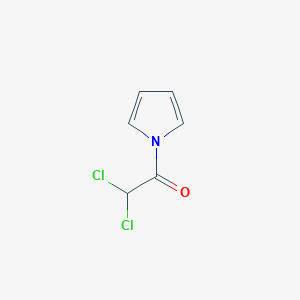


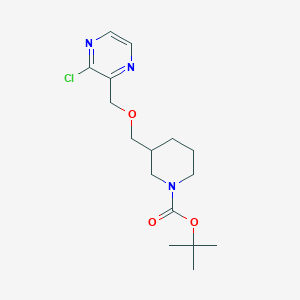
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
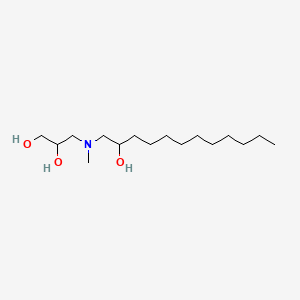
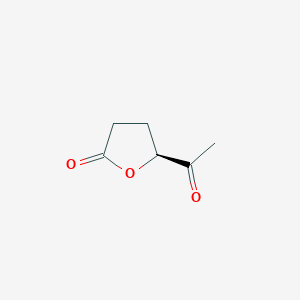
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)


